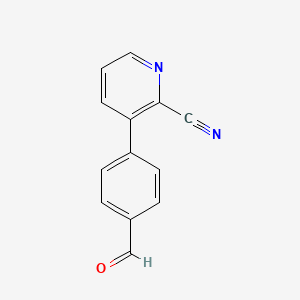

3-(4-Formylphenyl)picolinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-formylphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAMFEAZUNLUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716678 | |

| Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334500-10-5 | |

| Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Formylphenyl Picolinonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 3-(4-Formylphenyl)picolinonitrile, the most logical disconnection is the C-C bond between the picolinonitrile and the phenyl rings. This disconnection reveals two key synthons: a nucleophilic picolinonitrile derivative and an electrophilic phenyl derivative, or vice versa. This leads to several potential synthetic routes based on well-established cross-coupling reactions.

The primary retrosynthetic disconnection is as follows:

Figure 1: Retrosynthetic analysis of this compound, highlighting the key C-C bond disconnection and the corresponding synthons.

This analysis points towards several forward synthetic strategies, primarily revolving around palladium-catalyzed cross-coupling reactions, which are adept at forming C(sp²)–C(sp²) bonds.

Precursor Design and Selection for Convergent and Divergent Synthesis

Based on the retrosynthetic analysis, the design of appropriate precursors is crucial for a successful synthesis. The choice of precursors will dictate the specific cross-coupling methodology to be employed.

For a convergent synthesis , where two complex fragments are prepared separately and then joined, the following precursors are logical choices:

Picolinonitrile Precursor (Nucleophilic or Electrophilic):

Electrophilic: 3-Halopicolinonitriles (e.g., 3-bromo- (B131339) or 3-chloropicolinonitrile) are common and readily available. The halogen at the 3-position provides an electrophilic site for coupling.

Nucleophilic: A picolinonitrile-3-boronic acid or its corresponding ester can be prepared, though it is generally less common than the halo-derivatives. Alternatively, an organozinc or organotin derivative of picolinonitrile can be generated in situ.

Phenyl Precursor (Nucleophilic or Electrophilic):

Nucleophilic: 4-Formylphenylboronic acid is a commercially available and widely used nucleophilic coupling partner in Suzuki-Miyaura reactions. sigmaaldrich.com Organozinc and organotin derivatives of 4-formylbenzaldehyde can also be prepared.

Electrophilic: 4-Bromobenzaldehyde or 4-iodobenzaldehyde (B108471) can serve as electrophilic partners, though this would necessitate a nucleophilic picolinonitrile species.

A divergent synthesis approach might involve preparing a common intermediate that can be functionalized to introduce either the formyl or the cyano group at a later stage. However, for a molecule like this compound, a convergent approach is generally more efficient.

Direct Functionalization Approaches

Direct functionalization methods, particularly transition metal-catalyzed cross-coupling reactions, are the most powerful tools for constructing the C-C bond in this compound.

Suzuki-Miyaura Cross-Coupling Strategies with Formylphenyl Boronic Acids

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. chemicalbook.com The most common approach for synthesizing this compound via this method involves the coupling of a 3-halopicolinonitrile with 4-formylphenylboronic acid. scirp.orgbldpharm.com

The general reaction is as follows:

Figure 2: General scheme for the Suzuki-Miyaura coupling to synthesize this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | Moderate to Good | nobelprize.org |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | MeCN/H₂O | 80 | Good | wikipedia.org |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | organic-chemistry.org |

Note: The yields are representative for similar biaryl syntheses and may vary for the specific synthesis of this compound.

Negishi Coupling Protocols for Picolinonitrile Derivatization

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. researchgate.netnumberanalytics.com This method is known for its high reactivity and functional group tolerance. orgsyn.org For the synthesis of this compound, this could involve the coupling of a 3-halopicolinonitrile with a (4-formylphenyl)zinc halide or vice versa. The organozinc reagent is typically prepared in situ from the corresponding aryl halide.

The general reaction is as follows:

Figure 3: General scheme for the Negishi coupling to synthesize this compound.

Table 2: Representative Conditions for Negishi Coupling of Aryl Halides with Organozinc Reagents

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | THF | Reflux | Good | |

| Ni(acac)₂ / (i-Bu)₂AlH | PPh₃ | THF | Room Temp | Good | researchgate.net |

| Pd₂(dba)₃ | t-Bu₃P | Dioxane | Room Temp | High | numberanalytics.com |

Note: The yields are representative for similar biaryl syntheses and may vary for the specific synthesis of this compound.

Stille Coupling Applications in C-C Bond Formation

The Stille coupling utilizes an organotin reagent and an organic halide with a palladium catalyst. A key advantage of the Stille reaction is the stability of the organostannane reagents. The synthesis of this compound via this route would likely involve the reaction of a 3-halopicolinonitrile with (4-formylphenyl)trialkylstannane or 3-(trialkylstannyl)picolinonitrile with a 4-halobenzaldehyde.

The general reaction is as follows:

Figure 4: General scheme for the Stille coupling to synthesize this compound.

Table 3: Representative Conditions for Stille Coupling of Aryl Halides with Organostannanes

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | Good to High | |

| PdCl₂(PPh₃)₂ | PPh₃ | DMF | 80-100 | Good | |

| Pd₂(dba)₃ | AsPh₃ | Toluene | 100 | High |

Note: The yields are representative for similar biaryl syntheses and may vary for the specific synthesis of this compound.

C-H Activation and Direct Arylation Methodologies

More recent developments in organic synthesis have focused on C-H activation as a more atom-economical approach to C-C bond formation. This strategy avoids the pre-functionalization of one of the coupling partners. In the context of synthesizing this compound, a direct arylation could potentially be achieved by coupling picolinonitrile directly with a 4-halobenzaldehyde or an equivalent arylating agent, or by coupling 4-formylbenzaldehyde with a 3-functionalized picolinonitrile. These reactions are often directed by a functional group on the substrate to achieve regioselectivity.

While specific examples for the direct C-H arylation to form this compound are not abundant in the literature, the general principle is a promising area of research for streamlining the synthesis of such biaryl compounds.

Stepwise Synthetic Routes

Stepwise synthetic strategies for this compound allow for the controlled construction of the target molecule by building upon precursor molecules. These routes typically involve the formation of the central biaryl structure, followed or preceded by the installation or modification of the formyl and nitrile functionalities.

Oxidation of Benzylic Alcohol Precursors to Formyl Groups

A common and effective strategy to introduce the formyl group onto the phenyl ring is through the oxidation of a corresponding benzylic alcohol precursor. In this approach, a molecule such as 5-(4-(hydroxymethyl)phenyl)picolinonitrile (B15227036) would be synthesized first, and the alcohol moiety is then oxidized in a subsequent step to yield the final aldehyde product. nih.gov

The oxidation of the hydroxymethyl group to a formyl group is a standard transformation in organic synthesis. Several reagents can be employed for this purpose, with the choice depending on the desired selectivity and the tolerance of other functional groups present in the molecule, such as the nitrile group.

Common Oxidizing Agents for Benzylic Alcohols:

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) (DCM), Room Temperature | A mild oxidant that typically stops at the aldehyde stage without over-oxidation to the carboxylic acid. nih.gov |

| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), Reflux | Particularly effective for the oxidation of allylic and benzylic alcohols. nih.gov |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Room Temperature | A mild and highly selective reagent for oxidizing primary alcohols to aldehydes. |

| Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane (DCM), Low Temperature (-78 °C to RT) | A widely used method known for its high yields and compatibility with various functional groups. |

For instance, the synthesis of related compounds has successfully utilized PCC in dichloromethane or MnO₂ to achieve the desired aldehyde from the alcohol precursor. nih.gov This step is crucial in a synthetic sequence that first establishes the biaryl core with a latent aldehyde functionality.

Nitrile Group Introduction via Cyano-Transfer Reagents

The introduction of the nitrile group onto the pyridine (B92270) ring is a key transformation in the synthesis of picolinonitriles. This can be achieved through various methods, most commonly via the substitution of a leaving group, such as a halogen, with a cyanide source. google.com For the synthesis of this compound, a plausible route involves the cyanation of a 3-halo-2-(4-formylphenyl)pyridine intermediate.

Cyanation reactions often employ metal cyanides, such as cuprous cyanide (CuCN) or potassium cyanide (KCN), in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com The reaction conditions, including temperature and the choice of catalyst, are critical to achieving good yields and avoiding side reactions.

More advanced methods for the C-H cyanation of pyridine rings have also been developed. These methods offer a more direct route by avoiding the pre-functionalization of the pyridine ring with a halogen. researchgate.netd-nb.info For example, a one-pot protocol involving triflic anhydride (B1165640) activation followed by the addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) can achieve C-H cyanation on a range of nitrogen-containing heterocycles. d-nb.info

Examples of Cyanation Methods for Pyridine Rings:

| Method | Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Bromo or 2-Chloropyridine precursor, CuCN, DMF | A classical method, often requiring high temperatures (e.g., 120°C). google.com |

| Palladium-Catalyzed Cyanation | Aryl halide, Zn(CN)₂, Pd catalyst | Offers milder reaction conditions compared to traditional SNAr. |

| C-H Cyanation via Triflic Anhydride Activation | Pyridine substrate, Tf₂O, TMSCN, NMM | A modern, one-pot procedure for direct cyanation, applicable to complex molecules. d-nb.info |

| Reissert-Henze Reaction | Pyridine N-oxide, Benzoyl chloride, KCN | Involves the formation of a Reissert compound as an intermediate for cyanation at the 2-position. google.com |

Regioselective Picoline Ring Functionalization

The core of the synthesis involves the regioselective formation of the C-C bond between the picoline ring at the 3-position and the phenyl ring at the 4-position. The Suzuki-Miyaura cross-coupling reaction is the most prominent and versatile method for achieving this transformation. wikipedia.org This reaction typically involves the coupling of a halo-picolinonitrile (e.g., 3-bromo- or 3-chloro-picolinonitrile) with 4-formylphenylboronic acid in the presence of a palladium or nickel catalyst and a base. nih.govresearchgate.net

The regioselectivity is controlled by the position of the halogen on the picolinonitrile starting material. To obtain the desired 3-aryl isomer, a 3-halopicolinonitrile is required.

Alternatively, modern C-H activation strategies offer a more atom-economical approach, potentially avoiding the need for pre-halogenated starting materials. beilstein-journals.orgrsc.org Rhodium(III)-catalyzed C-H activation has been used to functionalize 2-aryl-3-cyanopyridines, demonstrating the feasibility of direct C-H bond functionalization in related systems. acs.org However, for the specific synthesis of this compound, the Suzuki-Miyaura coupling remains the most established and predictable method for ensuring the correct regiochemistry.

Catalyst Systems and Ligand Design for Cross-Coupling Reactions

The success of the Suzuki-Miyaura cross-coupling reaction, which is central to the synthesis of this compound, is highly dependent on the catalyst system employed. Both palladium and nickel-based catalysts are effective, with the choice often dictated by the reactivity of the substrates and cost considerations. The design of ligands coordinated to the metal center is crucial for optimizing catalytic activity, stability, and selectivity.

Palladium-Based Catalysts

Palladium catalysts are the most widely used for Suzuki-Miyaura couplings due to their high efficiency and broad functional group tolerance. mdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) species to the aryl halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

A variety of palladium sources and ligands can be used. Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Electron-rich and bulky phosphine (B1218219) ligands are often preferred as they promote the oxidative addition and reductive elimination steps. mdpi.com

Common Palladium Catalyst Systems for Suzuki-Miyaura Coupling:

| Palladium Precatalyst | Ligand | Typical Base | Solvent System | Key Applications/Features |

| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (PPh₃) (part of the complex) | Na₂CO₃, K₂CO₃ | Toluene/Ethanol/Water | A classic, widely used catalyst for a broad range of substrates. nih.gov |

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | K₃PO₄ | Toluene, Dioxane | Effective for coupling of aryl chlorides and triflates. organic-chemistry.org |

| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | Highly active system, often enabling reactions at room temperature. organic-chemistry.org |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Na₂CO₃, K₂CO₃ | DMF, Dioxane | A robust catalyst, particularly effective for heteroaryl couplings. mdpi.com |

In the context of synthesizing this compound, a system like Pd(dppf)Cl₂ would be a strong candidate due to its proven efficacy in coupling heteroaryl halides. mdpi.com

Nickel-Catalyzed Cross-Coupling Transformations

Nickel-based catalysts have emerged as a powerful and cost-effective alternative to palladium for Suzuki-Miyaura cross-coupling reactions. chemistryviews.orgrsc.org Nickel catalysts often exhibit higher reactivity towards less reactive electrophiles, such as aryl chlorides and sulfonates, and can operate under mild conditions. chemistryviews.orgnih.gov This makes them particularly attractive for large-scale industrial syntheses.

The catalytic cycle for nickel is similar to that of palladium, but the different electronic properties of nickel can lead to unique reactivity profiles. Air-stable Ni(II) precatalysts are often used in combination with phosphine ligands.

Examples of Nickel Catalyst Systems for Suzuki-Miyaura Coupling:

| Nickel Precatalyst | Ligand | Base | Solvent | Key Applications/Features |

| NiCl₂(PCy₃)₂ | Tricyclohexylphosphine (PCy₃) | K₃PO₄ | 2-MeTHF, t-Amyl alcohol | An air-stable precatalyst effective for couplings in environmentally friendly "green" solvents. nih.gov |

| NiCl₂(dppe) | 1,2-Bis(diphenylphosphino)ethane (dppe) | K₂CO₃ | Toluene | A common catalyst for coupling aryl halides. |

| NiCl₂(IMes)(Ar) | N-Heterocyclic Carbene (NHC) and phosphite | TBAF | THF, Dioxane | Air-stable complexes that are highly effective for coupling aryl chlorides with N-heterocyclic boronic acids. chemrxiv.org |

The use of nickel catalysts, such as NiCl₂(PCy₃)₂, offers a practical and efficient method for the synthesis of biaryl compounds like this compound, especially when using more economical starting materials like 3-chloropicolinonitrile. nih.gov

Copper-Mediated Synthetic Pathways

Copper-mediated synthesis represents a significant pathway for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, which are crucial in the assembly of complex molecules like this compound. These methods are valued for the relatively low cost and toxicity of copper catalysts compared to other transition metals like palladium. nih.gov

A plausible and widely utilized copper-mediated approach for synthesizing this compound involves a cross-coupling reaction, such as a Suzuki-type or Chan-Lam coupling. In a typical Suzuki-type reaction, 3-halopicolinonitrile (where the halogen is typically bromine or iodine) would be reacted with (4-formylphenyl)boronic acid. A copper catalyst, often a Cu(I) or Cu(II) salt like copper(II) triflate, facilitates the coupling. rsc.orgnih.gov The presence of a suitable ligand and a base is generally required to complete the catalytic cycle.

The reaction mechanism typically involves the oxidative addition of the halopicolinonitrile to the copper catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product, this compound, and regenerate the catalyst. nih.gov The versatility of copper catalysis allows for the use of various aryl boronic esters as coupling partners, making it a robust method for creating the desired biaryl linkage. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield and selectivity of this compound synthesis, minimizing the formation of byproducts and ensuring an efficient process.

Solvent Effects on Reaction Efficacy

Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are frequently employed in copper-mediated cross-coupling reactions. amazonaws.comresearchgate.net These solvents are effective at solvating the metallic catalyst and the polar intermediates formed during the reaction. The polarity of the solvent can directly impact the reaction kinetics; for instance, polar solvents are known to enhance the rates of polar reactions by stabilizing charged transition states. researchgate.net In contrast, nonpolar solvents might be used in specific cases to promote favorable interactions between nonpolar reactants. researchgate.net The selection of a solvent is often a balance between reactant solubility and the solvent's ability to facilitate the desired chemical transformation, with studies showing that a solvent's polarity can be correlated with the resulting chemical shifts observed in NMR spectroscopy. researchcommons.orgsioc-journal.cn

Table 1: Potential Solvent Effects on a Hypothetical Copper-Mediated Synthesis

| Solvent | Polarity Type | Expected Efficacy | Rationale |

|---|---|---|---|

| DMF | Polar Aprotic | High | Good solubility for reactants and catalyst; stabilizes polar intermediates. |

| Acetonitrile | Polar Aprotic | Moderate to High | Effective in many cross-coupling reactions; can influence catalyst activity. google.com |

| Toluene | Nonpolar | Low to Moderate | May be suitable for specific catalyst systems but generally less effective for polar reactants. |

This table is illustrative and based on general principles of organic synthesis.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a key factor controlling the rate of chemical reactions. For the synthesis of this compound, elevated temperatures are often necessary to overcome the activation energy barrier of the cross-coupling reaction. Typical reaction temperatures can range from ambient to over 100°C. researchgate.netgoogle.com

An increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to the degradation of reactants, products, or the catalyst, resulting in lower yields and the formation of impurities. Therefore, finding the optimal temperature is crucial for maximizing the yield of the desired product. For instance, some Vilsmeier-Haack formylation reactions are conducted at 95°C for several hours to achieve the best results. researchgate.net

While pressure is less commonly varied in standard laboratory-scale liquid-phase reactions, it can be a significant parameter in reactions involving gaseous reagents or in supercritical fluid applications. For most syntheses of this type, the reaction is conducted at atmospheric pressure.

Additive Screening and Process Enhancement

Additives play a crucial role in enhancing the efficiency and selectivity of synthetic reactions. In the context of copper-mediated synthesis of this compound, various classes of additives are screened to optimize the process. hamptonresearch.com

Bases: An inorganic or organic base is almost always required in Suzuki-type coupling reactions. The base activates the boronic acid partner and facilitates the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides. google.comnih.gov The choice and concentration of the base can significantly impact the reaction yield.

Ligands: While some copper-catalyzed reactions can proceed without a ligand, the addition of a specific ligand often improves catalyst stability, solubility, and reactivity. Nitrogen-based ligands (e.g., phenanthroline, bipyridine) or phosphorus-based ligands can be used to modulate the electronic and steric properties of the copper center, thereby enhancing the reaction's outcome.

Phase-Transfer Catalysts (PTCs): In biphasic reaction systems, PTCs can be used to shuttle reactants between the aqueous and organic phases, increasing the reaction rate. Salts like 4-dimethylaminopyridinium trifluoromethanesulfonate (B1224126) (DMAPOTf) have been shown to be effective in certain fluorination reactions. mdpi.com

Table 2: Illustrative Additive Screening for Process Enhancement

| Additive Type | Example | Function |

|---|---|---|

| Base | K₂CO₃ | Activates boronic acid; facilitates transmetalation. nih.gov |

| Ligand | Phenanthroline | Stabilizes and modulates the copper catalyst. |

| Phase-Transfer Catalyst | TBAB | Facilitates transport of ionic species between phases. |

This table provides examples of additives and their general functions in cross-coupling reactions.

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods, a concept known as green chemistry. indianchemicalsociety.com This involves using safer solvents, reducing waste, and improving energy efficiency. indianchemicalsociety.comijnc.ir

Key principles of green chemistry applicable to the synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. indianchemicalsociety.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids. ijnc.irmdpi.com

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. rasayanjournal.co.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or using energy-efficient heating methods like microwave irradiation. ijnc.ir

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, is an emerging technology that aligns well with the principles of green chemistry. ijnc.ir In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs. This technique offers several advantages over traditional batch synthesis:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with highly exothermic or hazardous reactions.

Precise Control: Temperature and pressure can be controlled with high precision, leading to better selectivity and higher yields. researchgate.net

Rapid Optimization: Reaction conditions can be screened and optimized much faster than in batch processes.

Scalability: Scaling up production is straightforward by simply running the reactor for a longer time or by using parallel reactors.

The synthesis of heterocyclic compounds, including pyridines, is well-suited for flow chemistry applications. A potential flow process for this compound could involve pumping a solution of the starting materials and a soluble copper catalyst through a heated column packed with a solid-supported base, allowing for continuous production and simplified purification of the product.

Photoredox Catalysis for C-C Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds under mild reaction conditions. researchgate.netnih.gov This strategy relies on the use of a photocatalyst, typically a ruthenium or iridium complex or an organic dye, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.govorganic-chemistry.org These radicals can then engage in a variety of bond-forming reactions, including the arylation of heteroaromatics.

A plausible photoredox-catalyzed approach to this compound could involve the direct C-H arylation of picolinonitrile. In a representative system, a photocatalyst, upon excitation by light, would oxidize a suitable 4-formylphenyl precursor to generate a 4-formylphenyl radical. This radical could then add to the electron-deficient picolinonitrile ring, followed by a subsequent oxidation and deprotonation sequence to yield the desired product. The aldehyde functionality is generally well-tolerated in such reactions. organic-chemistry.org

The combination of photoredox catalysis with other catalytic cycles, such as palladium catalysis, has further expanded the scope of these transformations. organic-chemistry.orgku.edu For instance, a dual catalytic system could be employed where the photocatalyst generates an aryl radical that subsequently enters a palladium catalytic cycle, leading to the desired cross-coupling.

Below is a table summarizing examples of photoredox-catalyzed C-H arylation reactions, illustrating the versatility of this methodology for C-C bond formation.

| Substrate | Arylating Agent | Photocatalyst | Catalyst/Additive | Solvent | Yield (%) | Reference |

| Benzamide | 4-Methoxybenzenediazonium | AcrH₂ | Pd(OAc)₂ | MeOH | 85 | organic-chemistry.org |

| Thiophene | 4-Bromobenzenediazonium | Eosin Y | none | DMSO | 78 | nih.gov |

| Pyridine | Phenylboronic acid | Flavin | Pd(OAc)₂ | Water | 42 | ku.edu |

| 1-Methylpyrrole | 4-Acetylbenzenediazonium | Ru(bpy)₃Cl₂ | none | MeCN | 92 | |

| Furan | 4-Cyanobenzenediazonium | Ir(ppy)₃ | none | DMF | 88 |

Interactive Data Table: Photoredox-Catalyzed C-H Arylation Reactions

Click to view interactive data

| Substrate | Arylating Agent | Photocatalyst | Catalyst/Additive | Solvent | Yield (%) | Reference |

| Benzamide | 4-Methoxybenzenediazonium | AcrH₂ | Pd(OAc)₂ | MeOH | 85 | organic-chemistry.org |

| Thiophene | 4-Bromobenzenediazonium | Eosin Y | none | DMSO | 78 | nih.gov |

| Pyridine | Phenylboronic acid | Flavin | Pd(OAc)₂ | Water | 42 | ku.edu |

| 1-Methylpyrrole | 4-Acetylbenzenediazonium | Ru(bpy)₃Cl₂ | none | MeCN | 92 | |

| Furan | 4-Cyanobenzenediazonium | Ir(ppy)₃ | none | DMF | 88 |

Biocatalytic Routes to Related Precursors

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chemical intermediates. nih.govmdpi.com The use of whole cells or isolated enzymes can provide access to complex molecules under mild conditions, often with high stereoselectivity and regioselectivity. For the synthesis of this compound, biocatalysis can be envisioned for the preparation of its key precursors: a suitably functionalized picolinonitrile and a 4-formylphenyl derivative.

The biocatalytic production of substituted picolinonitriles or their precursors is an area of active research. For instance, whole-cell biocatalysis has been employed for the synthesis of hydroxylated picolinonitriles, such as 5,6-Bis(hydroxymethyl)picolinonitrile. sigmaaldrich.com Such enzymatic hydroxylations, followed by chemical modifications, could provide a route to substituted picolinonitriles.

On the other hand, the synthesis of the 4-formylphenyl moiety can be approached through biocatalytic oxidation. For example, the enzyme Trametes hirsuta has been shown to catalyze the regioselective oxidative mono-cleavage of dialkenes, a reaction type that could be adapted for the formation of an aldehyde group on an aromatic ring. wikipedia.org Furthermore, the synthesis of 4-formylphenylboronic acid, a key building block in many cross-coupling reactions, can be achieved through chemical routes, and its precursors could potentially be accessed biocatalytically. d-nb.info For instance, the selective oxidation of a methyl group on a toluene derivative to an aldehyde is a known biocatalytic transformation.

The following table summarizes various biocatalytic reactions that could be relevant for the synthesis of precursors to this compound.

| Reaction Type | Enzyme/Organism | Substrate Example | Product Example | Reference |

| Aromatic Hydroxylation | P450 Monooxygenase | Toluene | p-Cresol | |

| Alcohol Oxidation | Alcohol Dehydrogenase | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | |

| Alkene Cleavage | Trametes hirsuta | Styrene | Benzaldehyde | wikipedia.org |

| Nitrile Hydrolysis | Nitrile Hydratase | Benzonitrile | Benzamide | nih.gov |

| Transesterification | Lipase (B570770) | Cinnamyl alcohol | Cinnamyl acetate | |

| Hydrolysis of Lactone | Candida antarctica lipase B | ε-Caprolactone | 6-Hydroxycaproic acid | xisdxjxsu.asia |

Interactive Data Table: Relevant Biocatalytic Reactions

Click to view interactive data

| Reaction Type | Enzyme/Organism | Substrate Example | Product Example | Reference |

| Aromatic Hydroxylation | P450 Monooxygenase | Toluene | p-Cresol | |

| Alcohol Oxidation | Alcohol Dehydrogenase | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | |

| Alkene Cleavage | Trametes hirsuta | Styrene | Benzaldehyde | wikipedia.org |

| Nitrile Hydrolysis | Nitrile Hydratase | Benzonitrile | Benzamide | nih.gov |

| Transesterification | Lipase | Cinnamyl alcohol | Cinnamyl acetate | |

| Hydrolysis of Lactone | Candida antarctica lipase B | ε-Caprolactone | 6-Hydroxycaproic acid | xisdxjxsu.asia |

The integration of biocatalytic steps for the synthesis of precursors, followed by a chemical coupling reaction (such as a Suzuki coupling), represents a powerful chemo-enzymatic approach towards the final product. This strategy leverages the high selectivity of enzymes and the broad applicability of modern chemical transformations.

Reactivity and Reaction Mechanisms of 3 4 Formylphenyl Picolinonitrile

Reactivity of the Formyl Group

The formyl group (-CHO) attached to the phenyl ring is an aldehyde, which is characterized by a polarized carbon-oxygen double bond. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. Its position on the benzene (B151609) ring, para to the picolinonitrile-substituted position, influences its reactivity through electronic effects.

Nucleophilic addition is a fundamental reaction of aldehydes. The formyl group of 3-(4-Formylphenyl)picolinonitrile readily participates in such reactions.

Knoevenagel Condensation : This is a variation of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com The reaction proceeds via nucleophilic addition to the formyl group, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.comdcu.ie For this compound, this reaction allows for the extension of the carbon chain and the introduction of new functional groups. The reaction is typically catalyzed by weak bases like amines or their salts. scielo.br

| Reactant 1 | Reactant 2 (Active Methylene) | Catalyst | Solvent | Temperature | Product Type |

| Aromatic Aldehyde | Malononitrile | Amine Salts | Ethanol/Water | 80 °C | 2-Benzylidenemalononitrile |

| Aromatic Aldehyde | Ethyl Cyanoacetate | Biogenic Carbonates | Solvent-free | 100 °C | Ethyl 2-cyano-3-phenylacrylate |

Data derived from analogous reactions reported in the literature. scielo.brmdpi.com

Aldol Condensation : While the classic Knoevenagel reaction involves active methylene compounds, the formyl group can also undergo aldol-type reactions with enolates derived from ketones or other aldehydes, leading to the formation of β-hydroxy carbonyl compounds, which may subsequently dehydrate.

Wittig Reaction : The Wittig reaction is a highly versatile method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comdalalinstitute.com It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). dalalinstitute.comlscollege.ac.in The reaction with this compound would proceed through a [2+2] cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. chemistrysteps.commnstate.edu The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the stability of the ylide used. lscollege.ac.in

The formyl group can be readily reduced to a primary alcohol or completely reduced to a methyl group.

Reduction to Alcohol : The reduction of the aldehyde to a primary alcohol, (4-(2-cyanopyridin-3-yl)phenyl)methanol, is typically achieved using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, converting the aldehyde to an alcohol without affecting the nitrile or the aromatic rings. ugm.ac.idchemguide.co.uk The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. chemguide.co.ukpressbooks.pub

| Starting Material | Reagent | Solvent | Product |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (4-(2-cyanopyridin-3-yl)phenyl)methanol |

Reduction to Alkane : Complete reduction of the formyl group to a methyl group (to form 3-(4-methylphenyl)picolinonitrile) requires harsher conditions. Classic methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). The choice of method would depend on the stability of the picolinonitrile moiety under the specific reaction conditions.

The formyl group is in a relatively low oxidation state and can be easily oxidized to a carboxylic acid.

Oxidation to Carboxylic Acid : The formyl group of this compound can be oxidized to yield 4-(2-cyanopyridin-3-yl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). libretexts.org The reaction proceeds without affecting the aromatic rings or the nitrile group under controlled conditions. The resulting carboxylic acid is in a high oxidation state, and further oxidation typically leads to decarboxylation. libretexts.org

The reaction of the formyl group with primary amines leads to the formation of imines, also known as Schiff bases. scispace.comresearchgate.net This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond. masterorganicchemistry.comscirp.org

Imine Formation : Reacting this compound with a primary amine (R-NH₂) yields the corresponding N-substituted imine. The reaction is reversible and often requires the removal of water to drive it to completion. scispace.com These imine derivatives are important intermediates in organic synthesis and can possess a range of biological activities. mwjscience.com Research has shown that Schiff bases can be synthesized from functionally diverse aldehydes, including those on picolinonitrile frameworks. researchgate.net

Oxime Formation : Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. Oximes are crystalline solids and are often used for the purification and characterization of aldehydes.

The Baeyer-Villiger oxidation converts ketones to esters and aldehydes to carboxylic acids or formates using peroxy acids (like m-CPBA) or other peroxides. organic-chemistry.orgrsc.org

When subjected to Baeyer-Villiger conditions, aromatic aldehydes can undergo rearrangement. thieme-connect.comacs.org The reaction proceeds via a Criegee intermediate. rsc.org For an aromatic aldehyde like this compound, the migrating group would be the hydrogen, leading to the formation of a carboxylic acid, or the aryl group, leading to a formate (B1220265) ester. The outcome depends on the relative migratory aptitude of the substituents. organic-chemistry.org In many cases, oxidation of aromatic aldehydes with peracids preferentially yields the carboxylic acid. acs.org However, formation of a formate ester, which could then hydrolyze to a phenol (B47542) (4-hydroxy-3-phenylpicolinonitrile), is also a possible pathway, particularly with specific catalytic systems. scispace.com

Reactivity of the Picolinonitrile Moiety

The picolinonitrile portion of the molecule consists of a pyridine (B92270) ring substituted with a nitrile group (-C≡N). Both the ring and the nitrile group have characteristic reactivities.

Pyridine Ring Reactivity : The pyridine ring is an electron-deficient aromatic system. The nitrogen atom makes the ring less susceptible to electrophilic aromatic substitution compared to benzene and directs incoming electrophiles to the 3- and 5-positions. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. The nitrile group is an electron-withdrawing group, which further deactivates the ring towards electrophiles but can activate it for nucleophilic attack.

Nitrile Group Reactivity : The nitrile group is a versatile functional group.

Hydrolysis : It can be hydrolyzed under acidic or basic conditions to a carboxylic acid (picolinic acid derivative) or an amide intermediate.

Reduction : The nitrile group can be reduced to a primary amine (aminomethylpyridine derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition Reactions : Organometallic reagents (e.g., Grignard reagents) can add to the nitrile carbon to form ketones after hydrolysis.

Cycloadditions : The nitrile group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

The interplay between the formyl group and the picolinonitrile moiety allows for sequential or selective reactions, making this compound a valuable building block in the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) on the Picoline Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In this compound, both the nitrile group and the aryl substituent act as electron-withdrawing groups, activating the picoline ring towards nucleophilic attack. However, the reactivity is generally lower for phenols with electron-deficient substituents due to higher oxidation potentials and limited stability of intermediates. nih.gov

The mechanism of SNAr typically involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. chemistrysteps.comlibretexts.org For SNAr to occur, the presence of strong electron-withdrawing groups, such as a nitro or carbonyl group, is often required to stabilize the negative charge of the intermediate. chemistrysteps.com The position of these groups relative to the leaving group is crucial, with ortho and para positions providing the most effective stabilization through resonance. chemistrysteps.com

Transformations of the Nitrile Group

The nitrile group (–C≡N) is a versatile functional group that can be converted into various other functionalities. researchgate.net

Hydrolysis to Carboxylic Acid: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. pressbooks.pubchemistrysteps.com The reaction proceeds through an amide intermediate. pressbooks.pubchemistrysteps.com In acidic hydrolysis, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom for attack by water. pressbooks.pub

Reduction to Amine: The nitrile group can be reduced to a primary amine (–CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org The reaction involves the addition of two hydride ions to the carbon-nitrogen triple bond. pressbooks.pub

Reduction to Aldehyde: Using a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures allows for the partial reduction of the nitrile to an imine, which is then hydrolyzed upon workup to yield an aldehyde. pressbooks.publibretexts.org

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For instance, nitriles can undergo [3+2] cycloaddition reactions to form nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net These reactions are valuable for the synthesis of complex molecular architectures.

Ligand Properties of the Nitrile and Pyridine Nitrogen

Both the pyridine nitrogen and the nitrile nitrogen in this compound possess lone pairs of electrons, enabling the molecule to act as a ligand in coordination chemistry. uef.firsc.org Nitrogen-containing heterocyclic compounds are common ligands in organometallic and supramolecular chemistry due to their ability to form stable complexes with metal ions. uef.fi

The pyridine nitrogen is generally a good σ-donor. The electron-withdrawing nature of the formylphenyl and nitrile substituents would decrease the basicity and donor strength of the pyridine nitrogen compared to unsubstituted pyridine. However, it can still coordinate to various metal centers. rsc.org

The nitrile group can also coordinate to metal ions, typically in an end-on fashion through the nitrogen lone pair. The coordination chemistry of similar ditopic ligands with N,N-functions has been explored, revealing their capacity to form diverse organometallic complexes and supramolecular structures. uef.fi

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of multiple reactive sites in this compound—the formyl group, the nitrile group, and the activated picoline ring—makes it a prime candidate for tandem or cascade reactions. These reactions, where multiple chemical transformations occur in a single pot, are highly efficient for building molecular complexity. baranlab.orgnumberanalytics.comrsc.org

A possible tandem reaction could involve an initial reaction at the formyl group, for example, a condensation reaction, followed by an intramolecular cyclization involving the nitrile group. Such sequences are known in the synthesis of heterocyclic compounds. nih.gov For instance, tandem Michael addition/amino-nitrile cyclization has been used to create complex indolizine-based structures. nih.gov While specific examples for this compound are not documented, the potential for such reactivity is high given its structure. Cascade reactions are often highly substrate-dependent, but they offer a powerful tool for synthetic efficiency. baranlab.org

Reaction Kinetics and Thermodynamic Considerations

Thermodynamic considerations determine the position of equilibrium for reversible reactions. For example, the hydrolysis of the nitrile to a carboxylic acid is generally a thermodynamically favorable process, but it may require significant activation energy, hence the need for acidic or basic catalysis. chemistrysteps.com The study of reaction kinetics and thermodynamics provides crucial insights into reaction mechanisms and helps in optimizing reaction conditions. youtube.comyoutube.com

Computational Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms. etprogram.orgscirp.orgpsicode.org DFT calculations can be used to model reaction pathways, locate transition states, and calculate activation energies, providing a deeper understanding of the factors that control reactivity and selectivity. mdpi.com

Density Functional Theory (DFT) Calculations for Reaction Barriers

Similarly, for the transformations of the nitrile group, DFT could elucidate the step-by-step mechanism of hydrolysis or reduction, providing insights into the role of catalysts and the stereochemical outcome of the reaction. mdpi.com Such theoretical studies are complementary to experimental work and are crucial for the rational design of new synthetic methodologies.

Molecular Dynamics Simulations of Reactive Intermediates

Given its structure, featuring a picolinonitrile moiety and a formylphenyl group, this compound can participate in various reactions, such as nucleophilic additions to the formyl group or the nitrile group, as well as reactions involving the pyridine ring. For instance, in a Suzuki coupling reaction, a common method for synthesizing biaryl compounds, a palladium-inserted intermediate would be a key reactive species.

MD simulations could be employed to study the conformational dynamics and stability of such a palladium complex. By simulating the behavior of this intermediate in a relevant solvent environment, researchers can gain insights into its geometry, bond vibrations, and the energetic barriers associated with subsequent reaction steps like reductive elimination.

Another area of interest would be the investigation of radical intermediates. For example, under certain conditions, a radical anion of this compound could be formed. MD simulations could track the distribution of spin density and the structural changes that occur upon electron addition. This would be valuable for understanding its behavior in single-electron transfer reactions.

To illustrate the type of data that could be generated from such a hypothetical MD study, Table 1 presents a conceptual summary of simulation parameters and key observables for a hypothetical reactive intermediate.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for a Reactive Intermediate of this compound

| Simulation Parameter | Value |

| Reactive Intermediate | Pd(II)-complex of this compound |

| Force Field | A hybrid QM/MM potential (e.g., ONIOM) |

| Solvent | Explicit water molecules (e.g., TIP3P model) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Key Observables | - Root Mean Square Deviation (RMSD) of the complex- Radial Distribution Functions (RDFs) of solvent around the metal center- Bond angle and dihedral angle distributions of the ligand |

Such simulations would provide a time-resolved view of the intermediate's behavior, which is often difficult to capture experimentally due to the transient nature of these species.

Electron Density Analysis and Fukui Functions

Electron density analysis is a fundamental computational approach used to predict the reactivity of a molecule. By examining the distribution of electrons, one can identify regions that are susceptible to electrophilic or nucleophilic attack. A key concept in this analysis is the Fukui function, which quantifies the change in electron density at a given point in the molecule when an electron is added or removed.

For this compound, a detailed analysis of its electron density and Fukui functions would provide valuable insights into its chemical behavior. Although specific computational studies detailing these properties for this molecule are not publicly available, we can predict the general features based on its structural components.

The molecule contains several key functional groups that will influence its electron density distribution:

The nitrile group (-CN): This is a strong electron-withdrawing group, which will polarize the picolinonitrile ring.

The pyridine nitrogen: As a heteroatom, it introduces a region of higher electron density.

The formyl group (-CHO): The carbonyl carbon is electrophilic due to the electronegativity of the oxygen atom.

The phenyl ring: This aromatic system can delocalize electron density.

A computational study would likely involve Density Functional Theory (DFT) calculations to obtain the optimized geometry and the electron density of the neutral molecule, as well as its cationic and anionic forms. From these, the Fukui functions for nucleophilic attack (), electrophilic attack (), and radical attack () can be calculated for each atom.

Nucleophilic Attack (): High values of indicate sites that are prone to attack by nucleophiles. In this compound, the carbonyl carbon of the formyl group and potentially certain carbons in the pyridine ring are expected to have significant values.

Electrophilic Attack (): High values of point to regions that are likely to be attacked by electrophiles. The nitrogen atom of the pyridine ring and the oxygen atom of the formyl group are expected to be primary sites for electrophilic attack.

Radical Attack (): The function indicates susceptibility to radical reactions.

To illustrate the potential results of such an analysis, a hypothetical table of condensed Fukui indices for selected atoms in this compound is presented below. These values are purely illustrative and represent the type of data that would be generated from a DFT study.

Table 2: Hypothetical Condensed Fukui Indices for Selected Atoms of this compound

| Atom | (Nucleophilic Attack) | (Electrophilic Attack) | (Radical Attack) |

| N (pyridine) | 0.05 | 0.25 | 0.15 |

| C (nitrile) | 0.18 | 0.02 | 0.10 |

| C (formyl) | 0.35 | 0.01 | 0.18 |

| O (formyl) | 0.10 | 0.30 | 0.20 |

This type of analysis provides a quantitative basis for predicting the regioselectivity of various reactions involving this compound, guiding synthetic chemists in designing new transformations.

Derivatization and Analog Development Based on 3 4 Formylphenyl Picolinonitrile

Design Principles for Structural Modification

The structural modification of 3-(4-Formylphenyl)picolinonitrile is guided by several key design principles aimed at optimizing its physicochemical and pharmacological properties. A primary strategy involves leveraging structure-activity relationships (SAR) to enhance biological activity or introduce desired characteristics. This often entails the introduction of various functional groups to modulate properties such as lipophilicity, metabolic stability, aqueous solubility, and target-binding affinity. core.ac.uk For instance, replacing a functional group with a nitrile can improve the pharmacological profile of a compound. numberanalytics.com

Functional Group Interconversions on the Formyl Moiety

The formyl group (-CHO) of this compound is a highly reactive functional group that can be readily converted into a variety of other functionalities, providing a key handle for derivatization. wikipedia.orgsolubilityofthings.com This process, known as functional group interconversion, allows for the synthesis of a diverse library of analogs with altered properties. ub.edufiveable.me

Common transformations of the formyl group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid (-COOH) using various oxidizing agents. This introduces an acidic functional group that can participate in different biological interactions. solubilityofthings.com

Reduction: Reduction of the aldehyde yields a primary alcohol (-CH₂OH), which can serve as a precursor for further modifications, such as esterification or etherification. solubilityofthings.com

Reductive Amination: Reaction with an amine in the presence of a reducing agent converts the formyl group into an amine, a crucial functional group in many biologically active molecules.

Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions convert the aldehyde into an alkene, enabling the extension of the conjugated system, which will be discussed in more detail in section 4.4. wikipedia.orgwikipedia.org

These interconversions allow for the systematic exploration of the chemical space around the formyl group, facilitating the optimization of the molecule's properties for specific applications.

Modifications of the Picolinonitrile Scaffold

The picolinonitrile scaffold itself offers significant opportunities for modification, allowing for fine-tuning of the molecule's electronic and steric properties.

Introduction of Substituents on the Pyridine (B92270) Ring

A variety of synthetic methods can be employed to introduce substituents at different positions on the pyridine ring. These methods are often guided by the directing effects of the existing nitrile and phenyl groups. ijpsonline.com The choice of substituent can be used to modulate properties such as solubility, lipophilicity, and metabolic stability. For instance, the introduction of a hydroxyl group can increase polarity and provide a site for further derivatization. nih.govdoi.org

Alterations to the Nitrile Group

The nitrile group (-C≡N) is a key functional group in this compound and can be chemically transformed to create a range of derivatives. researchgate.net The nitrile group is relatively stable but can undergo various reactions under specific conditions. core.ac.uknumberanalytics.com

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide, introducing new functional groups with different chemical properties. researchgate.netresearchgate.net

Reduction: Reduction of the nitrile group can yield a primary amine, a common functional group in pharmaceuticals. numberanalytics.comresearchgate.net

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, significantly altering the molecular scaffold. researchgate.net

Development of Extended Conjugated Systems

Extending the conjugated system of this compound can lead to derivatives with interesting photophysical and electronic properties, making them suitable for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. wikipedia.orgyoutube.com A conjugated system involves a series of connected p-orbitals with delocalized electrons, which generally increases molecular stability. wikipedia.org

Wittig and Horner-Wadsworth-Emmons Olefination for Styryl Derivatives

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful and widely used methods for the synthesis of alkenes from aldehydes and ketones. wikipedia.orglibretexts.orgpressbooks.pub In the context of this compound, these reactions are particularly useful for creating styryl derivatives by reacting the formyl group with a suitable phosphonium (B103445) ylide (Wittig) or phosphonate (B1237965) carbanion (HWE). wikipedia.orgorganic-chemistry.orgslideshare.netorganic-chemistry.org

The Wittig reaction typically involves the reaction of an aldehyde with a triphenyl phosphonium ylide. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides often yield (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that often provides better stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.comalfa-chemistry.com This reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org A key advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. organic-chemistry.org

By carefully selecting the phosphonium ylide or phosphonate reagent, a wide variety of styryl derivatives with extended π-conjugated systems can be synthesized from this compound. ucalgary.ca These derivatives can exhibit unique optical and electronic properties, making them promising candidates for various applications.

Heck and Sonogashira Coupling for Extended π-Systems

The arylated picolinonitrile scaffold of this compound is an ideal candidate for further functionalization through palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions. libretexts.orglibretexts.org These powerful C-C bond-forming methodologies allow for the introduction of alkenyl and alkynyl groups, respectively, thereby extending the π-conjugated system of the molecule. Such extensions are of significant interest for the development of advanced materials with tailored electronic and optical properties, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors.

The Heck reaction involves the coupling of an aryl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov While specific studies on the Heck reaction of this compound are not extensively documented, the reactivity of the aryl-halide bond can be inferred from analogous systems. For instance, the reaction would typically involve the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the extended, unsaturated product. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and stereoselectivity, with a preference for the trans isomer. organic-chemistry.org

The Sonogashira reaction provides a complementary approach for the synthesis of arylalkynes by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is particularly valuable for creating rigid, linear extensions of the π-system. The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to afford the coupled product. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

The following table summarizes typical conditions for Heck and Sonogashira reactions based on analogous aryl halide substrates.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Heck Coupling | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80-120 |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | NMP | 100-140 | |

| Sonogashira Coupling | Pd(PPh₃)₄ | - | Et₃N/CuI | THF | 25-60 |

| PdCl₂(PPh₃)₂ | - | Piperidine/CuI | DMF | 25-80 |

This table presents generalized conditions and may require optimization for the specific substrate.

Synthesis of Heterocyclic Ring Fused Systems

The formyl and nitrile functionalities of this compound serve as valuable synthetic handles for the construction of fused heterocyclic ring systems. Such polycyclic aromatic compounds are of great interest in medicinal chemistry and materials science due to their unique electronic structures and potential for biological activity.

The formyl group is a versatile precursor for a variety of condensation reactions. For instance, it can react with active methylene (B1212753) compounds in the presence of a base to initiate cyclization cascades. A classic example is the Friedländer annulation , which can be employed for the synthesis of quinoline (B57606) derivatives. In this reaction, an o-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl. While this compound itself does not possess the required o-amino group, derivatives where such a group is introduced could be utilized in this manner.

The picolinonitrile moiety can also participate in ring-forming reactions. The nitrile group can undergo addition reactions with various nucleophiles, leading to the formation of new heterocyclic rings. For example, reaction with dinucleophiles can lead to the formation of fused pyrimidine (B1678525) rings, giving rise to pyrido[2,3-d]pyrimidine derivatives. These structures are known to exhibit a wide range of biological activities.

The following table illustrates potential heterocyclic systems that could be synthesized from derivatives of this compound.

| Target Heterocycle | Key Functional Group | Reaction Type | Typical Reagents |

| Quinoline | Formyl | Friedländer Annulation | o-Aminoaryl ketone/aldehyde, base |

| Pyrido[2,3-d]pyrimidine | Nitrile | Cyclocondensation | Amidines, guanidines |

| Isoxazole | Formyl | Condensation/Cyclization | Hydroxylamine (B1172632) |

| Hydantoin | Formyl | Bucherer-Bergs Reaction | KCN, (NH₄)₂CO₃ |

This table provides examples of potential synthetic routes that may require substrate modification and optimization of reaction conditions.

Stereochemical Control in Derivatization Reactions

The concept of stereochemical control is paramount in the synthesis of complex organic molecules, particularly for applications in pharmacology and materials science where specific three-dimensional arrangements of atoms are often required for desired activity or properties. Stereocontrol can be categorized into stereoselectivity and stereospecificity. masterorganicchemistry.comyoutube.com A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others that might be formed, while a stereospecific reaction is one in which the stereochemistry of the starting material determines the stereochemistry of the product. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

In the context of derivatizing this compound, stereochemical considerations would be particularly relevant in reactions involving the formyl group. For example, the reduction of the aldehyde to a secondary alcohol would generate a new stereocenter. The use of chiral reducing agents could, in principle, lead to the enantioselective formation of one enantiomer of the resulting alcohol over the other. Similarly, in addition reactions to the formyl group, such as Grignard or aldol (B89426) reactions, the formation of new stereocenters could potentially be controlled through the use of chiral catalysts or auxiliaries.

Furthermore, in the context of Heck coupling, while the reaction is generally stereoselective for the formation of the trans-alkene, the use of chiral ligands can, in some cases, induce asymmetry in the product, leading to enantioselective Heck reactions. nih.gov

Despite these general principles, a review of the current scientific literature does not provide specific examples or detailed research findings on the stereochemical control in the derivatization of this compound. This indicates a potential area for future research, where the application of modern asymmetric synthesis methodologies could unlock access to a range of novel, chiral derivatives with potentially unique properties. The development of stereoselective and stereospecific reactions for this scaffold would significantly enhance its utility in various fields of chemical science.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3-(4-Formylphenyl)picolinonitrile. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

¹H NMR spectra provide information on the chemical environment of the protons. For this compound, the aldehydic proton characteristically appears as a singlet at approximately 10.15 ppm. The aromatic protons on the pyridine (B92270) and benzene (B151609) rings resonate in the region of 7.5 to 9.1 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions. Two-dimensional NMR techniques, such as COSY and HMBC, can further confirm the connectivity between protons and carbons. ipb.pt

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of each unique carbon atom. The carbonyl carbon of the aldehyde group is typically observed in the downfield region, around 190.8 ppm. The nitrile carbon has a characteristic shift in the range of 116-118 ppm. The remaining aromatic carbons appear between approximately 124 and 155 ppm. rsc.org

Table 1: Representative NMR Data for this compound

| Technique | Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H NMR | ¹H | ~10.15 | Aldehydic proton |

| ~7.5 - 9.1 | Aromatic protons | ||

| ¹³C NMR | ¹³C | ~190.8 | Aldehydic carbon (C=O) |

| ~116-118 | Nitrile carbon (C≡N) | ||

| ~124 - 155 | Aromatic carbons |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are instrumental in identifying the key functional groups present in this compound. edinst.com These methods probe the vibrational modes of molecules. edinst.comfsu.edu

IR Spectroscopy is particularly sensitive to changes in the dipole moment of a molecule during vibration. edinst.com The IR spectrum of this compound exhibits strong absorption bands characteristic of its functional groups. A sharp and intense band for the nitrile (C≡N) stretching vibration is typically observed around 2217 cm⁻¹. The carbonyl (C=O) stretching vibration of the aldehyde group gives rise to a strong absorption in the region of 1660-1701 cm⁻¹. uobasrah.edu.iq Aromatic C-H and C=C stretching vibrations also appear in their characteristic regions of the spectrum. uobasrah.edu.iqresearchgate.net

Raman Spectroscopy , which detects changes in polarizability, provides complementary information. edinst.com While the carbonyl group may show a weaker signal in Raman spectra, the nitrile and aromatic ring vibrations are typically strong and well-defined. spectroscopyonline.comnih.gov The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile of the molecule. edinst.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Nitrile (C≡N) | Stretching | ~2217 | IR, Raman |

| Aldehyde (C=O) | Stretching | ~1660-1701 | IR |

| Aromatic (C=C) | Stretching | ~1591-1612 | IR, Raman |

| Aromatic (C-H) | Stretching | ~3000-3100 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. epo.org In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ will correspond to the molecular weight of the compound. For this compound (C₁₃H₈N₂O), the expected exact mass is approximately 208.06 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. rsc.org

Analysis of the fragmentation pattern can help to piece together the structure of the molecule. Common fragmentation pathways may include the loss of the formyl group (-CHO), the nitrile group (-CN), or cleavage of the bond between the two aromatic rings.

UV-Visible Spectroscopy for Electronic Transitions (Excluding Specific Property Values)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgazooptics.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like non-bonding n or pi π orbitals) to higher energy anti-bonding orbitals (π*). libretexts.orgfiveable.me

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. spectroscopyonline.comrsc.org The compound is passed through a column with a stationary phase, and a mobile phase is used to elute it. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). A pure sample will ideally show a single, sharp peak in the chromatogram. By integrating the peak area, the purity can be quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. researchgate.netjfda-online.comnih.gov In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer for identification. This combination allows for both the separation of components in a mixture and their individual identification based on their mass spectra. jfda-online.comgsconlinepress.com

Applications of 3 4 Formylphenyl Picolinonitrile in Academic Research and Synthetic Utility

As a Versatile Building Block in Complex Molecule Synthesis

The presence of two distinct and reactive functional groups, the formyl group and the cyano group on a pyridine (B92270) ring, allows 3-(4-Formylphenyl)picolinonitrile to participate in a wide array of chemical transformations. This dual reactivity is the foundation of its utility as a versatile building block in the synthesis of complex molecules.

The formyl group of this compound is a primary site for synthetic modifications, enabling its conversion into a variety of advanced organic intermediates. One of the most common transformations is its reaction with primary amines to form imines, also known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis, providing a pathway to a diverse range of compounds with applications in medicinal chemistry and materials science.

Another significant reaction involving the aldehyde functionality is the Knoevenagel condensation. wikipedia.orgsciensage.info In this reaction, the formyl group reacts with compounds containing active methylene (B1212753) groups, catalyzed by a weak base, to form α,β-unsaturated products. wikipedia.orgnih.gov These products are valuable intermediates for the synthesis of pharmaceuticals and other fine chemicals. nih.gov

The reactivity of the formyl group allows for the synthesis of a variety of derivatives, as illustrated in the table below.

| Reactant | Reaction Type | Product Class | Potential Applications |

| Primary Amines | Condensation | Imines (Schiff Bases) | Ligand Synthesis, Pharmaceutical Intermediates |

| Active Methylene Compounds | Knoevenagel Condensation | α,β-Unsaturated Nitriles/Esters | Fine Chemicals, Functional Polymers |

| Grignard Reagents | Nucleophilic Addition | Secondary Alcohols | Chiral Auxiliaries, Synthetic Intermediates |

| Wittig Reagents | Wittig Reaction | Alkenes | Polymer Monomers, Bioactive Molecules |

The structural framework of this compound, containing both an aldehyde and a nitrile group on a pyridine ring, serves as an excellent starting point for the synthesis of a wide range of heterocyclic compounds. The formyl group can act as an electrophilic center, while the picolinonitrile moiety can either be directly incorporated or further modified.

For instance, the reaction of the formyl group with bifunctional nucleophiles can lead to the formation of various fused heterocyclic systems. This approach is a common strategy in the synthesis of biologically active molecules and functional materials. eurjchem.com The nitrile group can also participate in cyclization reactions or be hydrolyzed to a carboxylic acid, providing another handle for further synthetic transformations.

The versatility of this compound as a scaffold is highlighted by its potential to be a precursor for various heterocyclic systems, including but not limited to:

Pyridines and Pyrimidines : The existing pyridine ring can be further functionalized, and the formyl and nitrile groups can be utilized to build new rings, such as a pyrimidine (B1678525) ring, onto the existing scaffold.

Fused Heterocycles : Through intramolecular reactions or reactions with appropriate reagents, complex fused heterocyclic systems can be constructed, which are of significant interest in medicinal chemistry.

Polyheterocyclic Systems : The sequential reaction of the formyl and nitrile groups can lead to the synthesis of complex polyheterocyclic compounds with potential applications in materials science and as optical materials. mdpi.com

Role in Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The picolinonitrile moiety of this compound contains a nitrogen atom within the pyridine ring, which can act as a Lewis base and coordinate to metal ions. This property makes the compound a valuable ligand in coordination chemistry and a potential building block for the synthesis of metal-organic frameworks (MOFs).

The nitrogen atom of the pyridine ring in this compound can act as a donor atom, allowing it to form coordination complexes with various transition metals. The steric and electronic properties of the ligand can be tuned by modifying the substituents on the phenyl and pyridine rings, making it a versatile platform for ligand design. The formyl group can also be further reacted to introduce additional coordinating atoms, leading to the formation of polydentate ligands. These types of ligands are of great interest in the development of catalysts and functional materials. mdpi.com